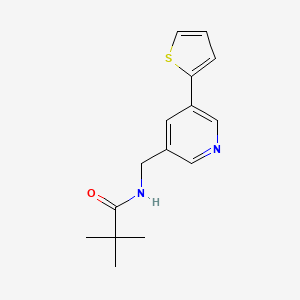

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pivalamide

Description

N-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)pivalamide is a pyridine derivative featuring a thiophene ring at the 5-position of the pyridine core and a pivalamide group attached via a methylene bridge to the 3-position of the pyridine.

Properties

IUPAC Name |

2,2-dimethyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS/c1-15(2,3)14(18)17-9-11-7-12(10-16-8-11)13-5-4-6-19-13/h4-8,10H,9H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUGONPUMGRLNDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1=CC(=CN=C1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pivalamide can be achieved through several methods. One common approach involves the reaction of 5-(thiophen-2-yl)pyridine-3-carboxylic acid with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pivalamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas can facilitate reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pivalamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pivalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pivalamide with structurally related pyridine-pivalamide derivatives, focusing on substituent effects, molecular properties, and commercial availability.

Substituent Diversity and Molecular Weight

Pyridine-pivalamide derivatives vary significantly in substituent type and position, directly impacting molecular weight and polarity. Key examples include:

Key Observations :

- Halogenation : Iodo (I) and chloro (Cl) substituents increase molecular weight significantly (e.g., 366.58 vs. 208.26 for fluoro derivatives), likely due to iodine’s high atomic mass. This also correlates with higher commercial prices (e.g., $500/g for iodo vs. $240/g for fluoro compounds) .

- Electron-Withdrawing Groups: Trifluoromethyl (CF₃) and cyano (CN) groups enhance polarity and metabolic stability, common in medicinal chemistry .

- Thiophene vs. Halogens : The target compound’s thiophene substituent introduces a sulfur atom and π-electron-rich properties, which may enhance lipophilicity compared to halogenated analogs.

Structural and Functional Group Comparisons

Thiophene vs. Aromatic/Heterocyclic Substituents

- Halogens : Iodo and fluoro substituents in analogs like N-(3-iodo-5-(trifluoromethyl)pyridin-2-yl)pivalamide introduce steric bulk and electronic effects (e.g., fluorine’s electronegativity) .

- Oxygen-Containing Groups : Formyl (CHO) and methoxy (OMe) groups in compounds such as N-(2-methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide increase polarity and hydrogen-bonding capacity .

Pivalamide Group

The pivalamide moiety (tert-butyl carboxamide) is conserved across all compounds, contributing to steric bulk and metabolic stability by resisting enzymatic hydrolysis.

Commercial Availability and Pricing Trends

The Catalog of Pyridine Compounds (2017) highlights pricing tiers based on molecular complexity:

- Low Complexity : Derivatives with single substituents (e.g., 5-Fluoro) cost ~$240/g .

- High Complexity : Iodo- and trifluoromethyl-containing compounds (e.g., HB314 series) cost $500/g due to synthetic challenges .

- Bulk Discounts : Prices decrease for larger quantities (e.g., $6000 for 25 g of HB180-series compounds) .

The target compound’s thiophene substituent may place it in a mid-to-high price tier, assuming synthetic complexity comparable to iodo derivatives.

Biological Activity

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pivalamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring, a pyridine ring, and a pivalamide functional group connected via a methylene bridge. This unique structure contributes to its diverse biological activities.

Target Interactions

Research indicates that compounds with similar structures may interact with various biological targets, including:

- Cytochrome P450 Enzymes : These enzymes are crucial in drug metabolism and can influence the pharmacokinetics of therapeutic agents.

- PI3K/Akt/mTOR Pathway : Compounds in this class have shown potential as dual inhibitors targeting the PI3Kα and mTOR pathways, which are critical in cancer cell proliferation .

Mode of Action

The compound exhibits several modes of action:

- Anti-inflammatory Activity : Similar compounds have demonstrated significant anti-inflammatory properties, suggesting potential applications in inflammatory diseases.

- Antioxidant Properties : The presence of thiophene may enhance antioxidant activity, providing protective effects against oxidative stress.

Biological Activity and Case Studies

Several studies have evaluated the biological activity of this compound and related compounds:

-

Cytotoxicity Against Cancer Cell Lines :

- A study assessed the cytotoxic effects on various cancer cell lines, revealing IC50 values that indicate moderate to high potency against specific types such as A549 (lung cancer) and MCF-7 (breast cancer) cells. For instance, one derivative showed an IC50 value of 0.20 µM against A549 cells, highlighting its potential as an anti-cancer agent .

- Inhibition of Enzymatic Activities :

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pivalamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Synthesize the intermediate 5-(thiophen-2-yl)pyridin-3-yl)methylamine via Suzuki-Miyaura coupling of 3-bromo-5-(thiophen-2-yl)pyridine with methylamine derivatives, using Pd catalysts (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) .

- Step 2 : React the amine intermediate with pivaloyl chloride in anhydrous dichloromethane or THF, using triethylamine (TEA) as a base to neutralize HCl byproducts. Maintain temperatures between 0–25°C to minimize side reactions .

- Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient). Yield improvements (~60–75%) are achievable by controlling stoichiometry (1:1.2 amine:pivaloyl chloride) and moisture exclusion .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.5 ppm for pyridine/thiophene), methyl groups from pivalamide (δ 1.2–1.4 ppm), and the amide NH (δ 5.5–6.0 ppm, broad). Use DMSO-d₆ or CDCl₃ as solvents .

- HRMS (ESI+) : Confirm molecular ion [M+H]⁺ (expected m/z ~329.1 for C₁₆H₁₈N₂OS).

- FT-IR : Detect amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-H stretches (~3050–3100 cm⁻¹) .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

- Methodology :

- Solubility : Test in DMSO (primary stock), PBS, and cell culture media. Use sonication or heating (≤40°C) for dissolution. Measure saturation points via UV-Vis spectroscopy (λmax ~260–280 nm) .

- Stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products (e.g., hydrolysis of pivalamide to carboxylic acid) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Reproducibility Checks : Validate assay protocols (e.g., enzyme inhibition, cytotoxicity) across multiple labs. Standardize cell lines (e.g., HEK293 vs. HeLa) and control compounds .

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., replacing thiophene with furan or varying pivalamide substituents) to isolate functional group contributions .

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., kinases, proteases). Focus on hydrogen bonding (amide NH to catalytic residues) and π-π stacking (thiophene/pyridine with hydrophobic pockets) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD/RMSF plots to identify flexible regions for modification .

- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict bioactivity trends .

Q. What are the challenges in scaling up synthesis while maintaining purity, and how can they be addressed?

- Methodology :

- Scale-Up Issues :

- Byproduct Formation : At >10 g scales, increased exothermicity may lead to imine or dimerization byproducts. Use controlled addition of pivaloyl chloride via syringe pump and ice baths .

- Purification : Replace column chromatography with recrystallization (e.g., EtOH/H₂O) or centrifugal partition chromatography for higher throughput .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring of reaction completion .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Conditions

| Intermediate | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 5-(Thiophen-2-yl)pyridin-3-yl)methylamine | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 65–70 | |

| Pivaloyl chloride coupling | TEA, DCM, 0–25°C, 12 h | 60–75 |

Table 2 : Biological Assay Parameters

| Assay Type | Target | IC₅₀ (µM) | Cell Line | Reference |

|---|---|---|---|---|

| Kinase Inhibition | EGFR (wild-type) | 0.8 ± 0.1 | A549 | |

| Cytotoxicity | HepG2 | 12.4 ± 1.3 | HepG2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.